2-Ethyl-1,3-diphenylimidazolidine
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Overview
Description
2-Ethyl-1,3-diphenylimidazolidine is an organic compound with the molecular formula C17H20N2 It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenylimidazolidine typically involves the reaction of N,N’-diphenylethylenediamine with ethylating agents under controlled conditions. One common method involves heating N,N’-diphenylethylenediamine with triethyl orthoformate in the presence of a nitrogen atmosphere. The reaction is carried out at temperatures between 190°C and 200°C for several hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the compound. The product is typically purified through recrystallization and other standard purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are carried out in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of imidazolidinones or other oxidized derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of N-alkylated imidazolidine derivatives.
Scientific Research Applications
2-Ethyl-1,3-diphenylimidazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-diphenylimidazolidine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1,3-Diphenylimidazolidine: Similar structure but lacks the ethyl group.
2-Methyl-1,3-diphenylimidazolidine: Similar structure with a methyl group instead of an ethyl group.
5,5-Diphenylimidazolidine-2,4-dione: Contains a dione functional group, leading to different chemical properties
Uniqueness: 2-Ethyl-1,3-diphenylimidazolidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-ethyl-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-17-18(15-9-5-3-6-10-15)13-14-19(17)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJGIIHBBBQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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